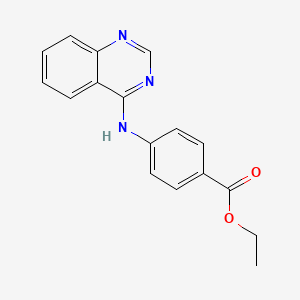

Ethyl 4-(quinazolin-4-ylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(quinazolin-4-ylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)18-11-19-16/h3-11H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDXSVKAZGKZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanistic Studies of Ethyl 4 Quinazolin 4 Ylamino Benzoate and Analogs

Antineoplastic and Antiproliferative Activities of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their potential as anticancer agents. iajps.comnih.gov These compounds have demonstrated promising activity against a variety of tumors, and extensive research has focused on understanding their mechanisms of action. iajps.commdpi.com The core structure of quinazoline serves as a versatile scaffold for the development of therapeutic leads, with many derivatives showing enhanced anticancer efficacy. iajps.comnih.gov The anticancer properties of quinazolinones, a key group of quinazoline derivatives, have been particularly noted against malignancies such as breast, lung, and pancreatic cancers. mdpi.com The therapeutic potential of these compounds stems from their ability to interfere with various molecular pathways essential for cancer cell growth and survival. mdpi.com Numerous quinazoline-based molecules have been investigated for their cytotoxic, antiproliferative, and antitumor activities in various cancer cell lines. iajps.comresearchgate.net For instance, certain quinazolin-4(3H)-one derivatives have shown potent cytotoxic effects against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov The continuous development of novel quinazoline derivatives aims to identify more potent and selective agents for cancer chemotherapy. nih.govnih.gov

Investigation of Molecular Targets and Enzyme Inhibition (e.g., EGFR, PI3K/HDAC, PARP, tyrosine kinase)

The anticancer activity of quinazoline derivatives is largely attributed to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation. mdpi.com A primary focus of research has been on their role as protein kinase inhibitors. mdpi.com

Tyrosine Kinases and EGFR: Tyrosine kinases (TKs) are crucial enzymes in cellular signaling pathways, and their dysregulation can lead to uncontrolled cell growth. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a privileged structure for developing potent tyrosine kinase inhibitors (TKIs). mdpi.comnih.govamazonaws.com Many derivatives, such as gefitinib, erlotinib, and lapatinib, function by targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in various cancers. mdpi.comnih.gov These compounds bind reversibly to the EGFR TK domain, inhibiting its activity. mdpi.com Structure-activity relationship (SAR) studies have shown that the quinazoline core's ability to form hydrogen bonds with key residues like Met793 and Met769 in the EGFR active site is crucial for potent inhibition. nih.gov Novel 4-anilinoquinazoline derivatives have been synthesized as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important tyrosine kinase in tumorigenesis. nih.govamazonaws.com For example, certain 6, 7-disubstituted-4-(arylamino)quinazoline derivatives exhibit potent, irreversible inhibition of EGFR. amazonaws.com

PI3K/HDAC: The simultaneous inhibition of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) has emerged as a promising strategy in cancer therapy. bohrium.com Researchers have designed and synthesized quinazolin-4-one-based hydroxamic acids as dual PI3K/HDAC inhibitors. bohrium.comnih.govnih.gov By incorporating an HDAC pharmacophore into a PI3K inhibitor structure, novel compounds with high potency against PI3Kγ, PI3Kδ, and HDAC6 enzymes have been developed. nih.govnih.govresearchgate.net One lead compound, 48c , was highly selective and exhibited significant antiproliferative activity against multiple cancer cell lines, including acute myeloid leukemia (AML) cells, while showing no cytotoxicity against normal cells. nih.gov The dual inhibition approach can potentially improve efficacy and overcome resistance compared to single-target inhibitors. nih.gov

PARP: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair, making it an attractive target for anticancer drugs. nih.govnih.gov Quinazoline-2,4(1H,3H)-dione and 2-substituted-quinazolinone derivatives have been developed as effective PARP inhibitors. nih.govnih.gov These compounds are designed to mimic the nicotinamide (B372718) structure that PARP recognizes. researchgate.net A series of new quinazolinone derivatives showed appreciable inhibitory activity against PARP-1, with one compound exhibiting an IC50 of 30.38 nM, comparable to the well-known PARP inhibitor Olaparib. researchgate.net

Table 1: Enzyme Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target Enzyme(s) | IC50 Value | Cell Line/Assay |

|---|---|---|---|

| Quinazolinone derivative (Compound 12c) | PARP-1 | 30.38 nM | Enzyme Assay |

| Quinazolin-4-one Hydroxamic Acid (48c) | PI3Kδ / HDAC6 | < 10 nM | Enzyme Assay |

| 4-anilino-quinazoline derivatives | EGFR | 0.37 to 12.93 nM | Enzyme Assay |

| Quinazolin-4(3H)-one derivative (3g) | - | 0.14 ± 0.03 µM | A2780 (Ovarian) |

| Quinazolin-4(3H)-one derivative (3j) | - | 0.20 ± 0.02 µM | MCF-7 (Breast) |

Cellular Mechanistic Studies (e.g., Cell Cycle Perturbation, Apoptosis Induction via Caspase Activation)

Beyond enzyme inhibition, the anticancer effects of quinazoline derivatives are manifested through the disruption of fundamental cellular processes, primarily the cell cycle and apoptosis (programmed cell death).

Many quinazoline compounds have been shown to induce cell cycle arrest, a mechanism that halts cell division. mdpi.com For example, a novel quinazolin-4(3H)-one derivative, BIQO-19 , which targets Aurora Kinase A, was found to significantly induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells. nih.govdoaj.org Similarly, other quinazolinone derivatives have demonstrated the ability to cause G2/M phase cell cycle arrest in human cancer cell lines like A549 (lung carcinoma). mdpi.com The arrest of the cell cycle at this checkpoint prevents the cell from entering mitosis, ultimately inhibiting proliferation.

Following cell cycle arrest, these compounds often trigger apoptosis. The induction of apoptosis is a key indicator of an effective anticancer agent. mdpi.com The inhibition of Aurora Kinase A by BIQO-19 subsequently evoked apoptosis in H1975 NSCLC cells. nih.govdoaj.org The apoptotic process is frequently mediated by the activation of caspases, which are proteases that execute cell death. pharmatest.com Studies on various quinazoline derivatives have confirmed their ability to induce apoptosis in different cancer cell lines, including HCT-116 (colon) and MDAMB-231 (breast) cells, indicating a high potential for anticancer activity. mdpi.com

Evaluation Methodologies in In Vitro Cell-Based Assays

The preclinical evaluation of the antineoplastic and antiproliferative activities of quinazoline derivatives relies on a variety of robust in vitro cell-based assays. noblelifesci.comnih.gov These assays are crucial for initial screening, determining cytotoxicity, and elucidating mechanisms of action before advancing to more complex studies. noblelifesci.comnih.gov

One of the most common methods is the cell viability or proliferation assay, which measures the number of viable cells after treatment with a test compound. pharmatest.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods widely used for this purpose. nih.gov These assays measure the metabolic activity of cells, which correlates with cell viability. nih.gov Another similar method is the Sulforhodamine B (SRB) assay, which was used to evaluate the antiproliferative activity of quinazolin-4(3H)-one derivatives in NSCLC cell lines. nih.gov Luminescent-based assays, such as the CellTiter-Glo assay, quantify ATP levels as an indicator of cell viability and are suitable for high-throughput screening. pharmatest.comnoblelifesci.com

To specifically assess cell death mechanisms, cytotoxicity and apoptosis assays are employed. Cytotoxicity can be measured using fluorescence-based methods like the CellTox™ Green assay, which detects compromised cell membrane integrity. pharmatest.com Apoptosis is often evaluated by measuring the activity of key effector enzymes like caspase-3 and caspase-7, using assays such as the Caspase-Glo 3/7 luminescent assay. pharmatest.com The Annexin V assay is another common method that detects the externalization of phosphatidylserine, an early marker of apoptosis. noblelifesci.com These diverse methodologies provide a comprehensive picture of a compound's anticancer potential at the cellular level. nih.govresearchgate.net

Antimicrobial Activities of Quinazoline-Based Benzoates

The quinazoline scaffold is not only significant in anticancer research but also serves as a foundation for developing potent antimicrobial agents. nih.govnih.gov Given the global challenge of rising microbial resistance to existing drugs, there is a continuous search for new and effective antimicrobial compounds. nih.govwisdomlib.org Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govorientjchem.orggsconlinepress.com

The antimicrobial efficacy of these compounds is often linked to specific structural modifications on the quinazoline ring. wisdomlib.org Structure-activity relationship studies have indicated that substituents at positions 2 and 3, the presence of halogen atoms at positions 6 and 8, and the inclusion of amine or substituted amine groups at position 4 can significantly enhance antimicrobial activity. nih.gov These derivatives are thought to exert their effects through interactions with microbial cell walls and DNA structures. nih.gov

Antibacterial Spectrum and Inhibitory Efficacy

Quinazoline derivatives have been tested against a wide range of bacteria, showing activity against both Gram-positive and Gram-negative strains. researchgate.netnih.gov Studies have demonstrated the efficacy of various synthesized quinazolinone derivatives against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus mirabilis. gsconlinepress.comeco-vector.comresearchgate.net The versatility of the quinazoline scaffold allows for the synthesis of analogs with varied antibacterial profiles. wisdomlib.org For example, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives showed strong activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Activity against Gram-Positive Bacterial Strains

Quinazoline-based compounds have shown particular promise against Gram-positive bacteria, which are responsible for a significant number of nosocomial and community-acquired infections. eco-vector.comnih.gov Numerous studies have highlighted the potent inhibitory effects of these derivatives against clinically relevant Gram-positive strains.

New quinazolin-4(3H)-one derivatives have been screened for their activity against Staphylococcus aureus and Streptococcus pneumoniae, both of which are major human pathogens. eco-vector.com Certain derivatives, particularly those containing a naphthyl radical or an amide group linked to a phenyl radical, exhibited pronounced bacteriostatic effects against both of these organisms. eco-vector.com The lipophilicity conferred by such groups may enhance the compound's ability to penetrate the bacterial cell membrane. eco-vector.com In another study, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated, with several compounds showing potent activity against a panel of Gram-positive bacteria including Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. researchgate.netnih.gov Some of these novel compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. researchgate.netresearchgate.net

Table 2: Antibacterial Activity of Selected Quinazoline Derivatives against Gram-Positive Bacteria

| Bacterial Strain | Compound/Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| S. aureus | Schiff bases of 2-methyl-6-nitroquinazolin-4-ones | 3.12 |

| S. epidermidis | Schiff bases of 2-methyl-6-nitroquinazolin-4-ones | 3.12 |

| S. aureus | Quinazolin-4(3H)-one derivative (VMA-17-04) | 16 |

| S. pneumoniae | Quinazolin-4(3H)-one derivative (VMA-17-04) | Not specified |

| S. aureus | 2-thioxo-benzo[g]quinazolin-4(3H)-one (Compound 8) | Potent Activity |

| S. aureus | 2-thioxo-benzo[g]quinazolin-4(3H)-one (Compound 23) | Potent Activity |

Activity against Gram-Negative Bacterial Strains

Quinazolinone derivatives, structurally related to Ethyl 4-(quinazolin-4-ylamino)benzoate, have demonstrated notable antibacterial activity against a variety of Gram-negative bacterial strains. Research has shown that the specific substitutions on the quinazolinone core are crucial for the potency and spectrum of this activity.

In one study, a series of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones were synthesized and evaluated for their antibacterial properties. When conjugated with silver nanoparticles, derivatives with electron-donating groups, such as methylthio and methoxy (B1213986), showed enhanced bactericidal activity. Specifically, these nanoconjugates were effective against Escherichia coli K1, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov The structural characteristics of the substituent on the aniline (B41778) ring and the quinazoline core were found to be critical in modulating the antimicrobial action. nih.gov For instance, some indole-substituted quinazolines have shown inhibitory activity against Gram-negative bacteria. nih.gov Furthermore, certain phenyl urea (B33335) substituted quinazolinone compounds have been reported to reduce the growth of E. coli at a concentration of 40 μg/mL. nih.gov

Another study focused on coumarin (B35378) α-aminophosphonates, which were tested against several Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds against Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae were recorded in the range of 2–8.3 µM. nih.gov

Table 1: In Vitro Antibacterial Activity of Quinazolinone Analogs against Gram-Negative Bacteria

| Compound/Analog | Bacterial Strain | Activity (MIC/Concentration) | Reference |

|---|---|---|---|

| Phenyl urea substituted quinazolinone | Escherichia coli | 40 μg/mL (growth reduction) | nih.gov |

| Coumarin α-aminophosphonates | A. baumannii, P. aeruginosa, E. cloacae | 2–8.3 µM (MIC) | nih.gov |

| QNZ 4-AgNPs, QNZ 6-AgNPs | E. coli K1, K. pneumoniae, P. aeruginosa | Enhanced activity | nih.gov |

Mechanisms of Antibacterial Action (e.g., DNA Interaction, MurA Inhibition)

The antibacterial effects of quinazolinone derivatives are attributed to several distinct mechanisms of action, primarily targeting essential bacterial cellular processes. These mechanisms include the inhibition of DNA synthesis and interference with cell wall biosynthesis.

One of the key mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV. eco-vector.comyoutube.com These enzymes are crucial for DNA replication, supercoiling, and segregation of chromosomal DNA in bacteria. nih.govyoutube.com The structural similarity between quinazolinones and fluoroquinolones suggests a comparable mode of action, where the compounds bind to the enzyme-DNA complex, leading to DNA breaks and subsequent bacterial cell death. nih.govyoutube.com Specifically, for many Gram-negative bacteria, DNA gyrase is the primary target. youtube.com Some quinoline (B57606) derivatives have been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase. eco-vector.com

Another significant mechanism is the inhibition of MurA, an essential enzyme involved in the biosynthesis of the bacterial cell wall. researchgate.net MurA catalyzes a crucial step in the formation of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial lysis. Studies have identified quinazolinone-based compounds as inhibitors of MurA, suggesting this as a viable antibacterial strategy. researchgate.net NMR binding studies have indicated that some of these inhibitors interact with MurA at a site that overlaps with that of the known antibiotic fosfomycin. researchgate.net

Furthermore, some quinazolinone derivatives are known to inhibit penicillin-binding proteins (PBPs), which are transpeptidases involved in the final steps of peptidoglycan synthesis. eco-vector.com The heterocyclic structure of quinazolinones allows them to acylate the serine residue in the active site of PBPs, thereby inactivating the enzyme and preventing cell wall formation. eco-vector.com

Antifungal Spectrum and Inhibitory Efficacy

Analogs of this compound have been investigated for their antifungal properties against a range of pathogenic yeasts and molds. The efficacy of these compounds is largely dependent on their specific chemical structures.

In a study evaluating 2-acyl-1,4-benzohydroquinones, compound 4 (2-octanoylbenzohydroquinone) emerged as a particularly active agent. It demonstrated significant antifungal activity against both Candida species and filamentous fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL for Candida and 4 to 64 µg/mL for molds. mdpi.com Notably, its activity against Candida krusei (MIC of 2 µg/mL) was comparable to the standard antifungal drug amphotericin B (MIC of 1 µg/mL). mdpi.com This is particularly relevant as C. krusei is known for its intrinsic resistance to fluconazole. mdpi.com

Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have also been assessed for their antifungal potential. These compounds generally showed greater activity against molds than yeasts, with MICs as low as 0.49 µmol/L for molds and ≥1.95 µmol/L for yeasts. nih.gov The most susceptible fungal strains were identified as Trichophyton mentagrophytes and Microsporum gypseum. nih.gov However, the esterification of salicylanilides did not consistently lead to enhanced antifungal potency. nih.gov

Other studies on thiazolin-4-one derivatives revealed potent anti-Candida activity, with some compounds being over 500-fold more active than fluconazole. nih.gov Research on arylsulfonamides also showed fungistatic activity against various Candida strains at concentrations between 0.125 and 1 mg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Quinazolinone Analogs

| Compound/Analog | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Octanoylbenzohydroquinone (Compound 4 ) | Candida species | 2-16 µg/mL | mdpi.com |

| 2-Octanoylbenzohydroquinone (Compound 4 ) | Filamentous fungi | 4-64 µg/mL | mdpi.com |

| 2-Octanoylbenzohydroquinone (Compound 4 ) | Candida krusei | 2 µg/mL | mdpi.com |

| Salicylanilide esters | Molds | ≥0.49 µmol/L | nih.gov |

| Salicylanilide esters | Yeasts | ≥1.95 µmol/L | nih.gov |

| Arylsulfonamides | Candida species | 0.125-1 mg/mL | mdpi.com |

Antiviral Activities and Molecular Mechanisms (e.g., HCV NS3 Helicase Inhibition, Viral Replication Interference)

Quinazoline and quinazolinone derivatives have emerged as a promising class of antiviral agents, particularly against the Hepatitis C Virus (HCV). Their mechanism of action often involves the inhibition of key viral enzymes that are essential for replication.

A primary target for these compounds is the HCV NS3/4A protease, a serine protease crucial for the cleavage of the viral polyprotein into functional proteins. nih.gov Inhibition of this enzyme halts viral maturation. Studies have identified 2,4-diaminoquinazoline derivatives and carboxamide analogues as potent inhibitors of HCV NS3/4A protease. For instance, compounds HZ-1157 and LZ-110618-6 were found to inhibit the protease with IC50 values of 1.0 µM and 0.68 µM, respectively. nih.gov These compounds also effectively inhibited HCV infection in vitro with IC50 values of 0.82 µM and 0.11 µM. nih.gov

In addition to the protease domain, the NS3 protein also possesses a helicase domain that unwinds RNA during viral replication. Some compounds have been shown to inhibit both the protease and helicase functions of NS3. Ellagic acid, for example, has demonstrated inhibitory activity against both HCV G3 NS3/4A protease and NS3 helicase, with IC50 values of 40.37 ± 5.47 nM and 6.58 ± 0.99 µM, respectively. researchgate.net

The development of macrocyclic quinoxaline-based inhibitors has shown potent activity against wild-type HCV and drug-resistant variants. nih.gov These inhibitors are designed to bind effectively to the S4 subsite of the NS3 protease. For example, certain quinoxaline (B1680401) derivatives maintained potent antiviral activity against the D168A variant, a common resistance-associated substitution. nih.gov The shape and size of substituents on the quinoxaline scaffold are critical for achieving high potency against these resistant strains. nih.gov

Table 3: Antiviral Activity of Quinazoline Analogs against HCV

| Compound/Analog | Target | Activity (IC50) | Reference |

|---|---|---|---|

| HZ-1157 | HCV NS3/4A Protease | 1.0 µM | nih.gov |

| LZ-110618-6 | HCV NS3/4A Protease | 0.68 µM | nih.gov |

| HZ-1157 | HCV Infection (in vitro) | 0.82 µM | nih.gov |

| LZ-110618-6 | HCV Infection (in vitro) | 0.11 µM | nih.gov |

| Ellagic Acid | HCV G3 NS3/4A Protease | 40.37 ± 5.47 nM | researchgate.net |

| Ellagic Acid | HCV NS3 Helicase | 6.58 ± 0.99 µM | researchgate.net |

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial)

Derivatives of quinazolinone have shown significant potential as antiparasitic agents, with documented activity against both malaria (Plasmodium species) and leishmaniasis (Leishmania species).

Antimalarial Activity: The quinazolinone scaffold, notably found in the natural product febrifugine (B1672321), is recognized for its potent antimalarial properties. nih.gov Synthetic analogs have been developed to optimize this activity. For instance, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have demonstrated extremely potent in vitro efficacy against multiple strains of Plasmodium falciparum, with 50% inhibitory concentrations (IC50) as low as approximately 0.01 ng/mL. nih.gov Some of these compounds also showed high curative rates in rodent models infected with Plasmodium berghei. nih.gov

Structure-activity relationship studies on quinazolinone-2-carboxamide derivatives led to the identification of compounds with potent activity against laboratory-resistant malaria strains. acs.org One particular inhibitor was found to be 95-fold more potent than the initial hit compound and demonstrated in vivo efficacy in a humanized mouse model of P. falciparum malaria. acs.org Thienopyrimidine analogs of febrifugine have also exhibited potent antimalarial activity, with one compound showing an EC50 of 0.00306 µg/mL against P. falciparum. scialert.net

Antileishmanial Activity: Quinazolinone derivatives have been investigated for their efficacy against Leishmania species. In one study, synthesized quinazolinone derivatives were tested against Leishmania donovani and Leishmania major. While the compounds were found to be non-toxic to mammalian Vero cells, their direct antileishmanial growth inhibition was modest. nih.gov The most active compounds, a mono quinazolinone and a bisquinazolinone, showed growth inhibitory efficacies of 35% against L. major and 29% against L. donovani promastigotes, respectively. nih.gov

In contrast, other studies on different heterocyclic scaffolds have shown more potent antileishmanial activity. For example, 1,2,4,5-tetraoxanes displayed IC50 values ranging from 2 to 45 µM against intramacrophage amastigotes of L. donovani. mdpi.com Allicin and andrographolide (B1667393) also showed activity against Leishmania martiniquensis promastigotes with IC50 values of 7.70 µg/mL and 4.04 µg/mL, respectively. mdpi.com

Table 4: Antiparasitic Activity of Quinazolinone Analogs and Other Compounds

| Compound/Analog | Parasite | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Pyrrolo[3,2-f]quinazoline-1,3-diamines | Plasmodium falciparum | ~0.01 ng/mL (IC50) | nih.gov |

| Thienopyrimidine analog of febrifugine | Plasmodium falciparum | 0.00306 µg/mL (EC50) | scialert.net |

| Mono quinazolinone 2d | Leishmania major | 35% growth inhibition | nih.gov |

| Bisquinazolinone 5b | Leishmania donovani | 29% growth inhibition | nih.gov |

| 1,2,4,5-Tetraoxanes | Leishmania donovani | 2-45 µM (IC50) | mdpi.com |

Anti-inflammatory Properties and Associated Pharmacological Pathways

Quinazolinone derivatives have been widely investigated for their anti-inflammatory potential, with many analogs demonstrating significant activity in preclinical models. A common model used to evaluate this activity is the carrageenan-induced paw edema test in rats, which mimics the inflammatory response.

Studies have shown that systemic administration of certain compounds can dose-dependently reduce paw edema. nih.gov For example, ellagic acid, a natural compound, has been shown to reduce carrageenan-induced paw edema with an ED50 value of 8.41 mg/kg. nih.gov Similarly, a novel compound, Asparacosin A, provided significant inhibition of paw edema at doses of 20 and 40 mg/kg. frontiersin.org

The mechanism underlying the anti-inflammatory effects of these compounds often involves the modulation of key inflammatory mediators and enzymes. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins. nih.gov Docking studies have suggested that some quinazolin-4-one derivatives can bind to the COX-2 enzyme, indicating a potential mechanism for their anti-inflammatory action. researchgate.net

Furthermore, the anti-inflammatory activity of these compounds is linked to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov They can also inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins in inflamed tissues. nih.gov Histopathological examination has confirmed that these compounds can reduce the infiltration of neutrophils into the inflamed site, a key event in the inflammatory cascade. nih.gov

Table 5: Anti-inflammatory Activity of Selected Compounds in Carrageenan-Induced Paw Edema Model

| Compound/Analog | Dose | Paw Edema Inhibition (%) | Time Point | Reference |

|---|---|---|---|---|

| Ellagic Acid | 1-30 mg/kg | Dose-dependent reduction | 1-5 hours | nih.gov |

| Asparacosin A | 20 mg/kg | Significant inhibition | 3 & 5 hours | frontiersin.org |

| Asparacosin A | 40 mg/kg | Significant inhibition | 3 & 5 hours | frontiersin.org |

| Celecoxib (Standard) | 50 mg/kg | Significant inhibition | 3 & 5 hours | frontiersin.org |

Other Noteworthy Biological Activities (e.g., Antioxidant Potential, Cholinesterase Inhibition)

Beyond their antimicrobial and anti-inflammatory properties, quinazolinone analogs have been explored for other significant biological activities, including antioxidant and cholinesterase inhibitory effects.

Antioxidant Potential: The antioxidant capacity of synthetic heterocyclic quinazolin-4-one derivatives has been evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. sapub.orgmdpi.com The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. sapub.org The presence and position of substituents, particularly hydroxyl and methoxy groups on the phenyl ring, are crucial for this activity. nih.gov For instance, 2-phenylquinazolin-4(3H)-one derivatives require at least one hydroxyl group, in addition to a methoxy group or a second hydroxyl group, to exhibit antioxidant properties. nih.gov In some cases, the introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity. nih.gov

Cholinesterase Inhibition: Several quinazolinone and related heterocyclic derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. A series of novel cholinesterase inhibitors based on a nitrobenzoate core structure were synthesized, and one compound was identified as a selective, mixed-mode inhibitor of acetylcholinesterase. nih.gov Similarly, carbamates of tetrahydrofurobenzofuran and methanobenzodioxepine have demonstrated potent inhibition of both AChE and BChE, with IC50 values in the nanomolar range. nih.gov The specific stereochemistry (R- or S-configuration) of these molecules can significantly influence their inhibitory activity and selectivity for AChE versus BChE. nih.gov

Table 6: Cholinesterase Inhibitory Activity of Selected Analogs

| Compound/Analog | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Tetrahydrofurobenzofuran carbamates | AChE | As low as 10 nM | nih.gov |

| Tetrahydrofurobenzofuran carbamates | BChE | As low as 3 nM | nih.gov |

| Resveratrol analog carbamate (B1207046) 1 | BChE | 0.12 ± 0.09 µM | researchgate.net |

| Resveratrol analog carbamate 7 | BChE | 0.38 ± 0.01 µM | researchgate.net |

Structure Activity Relationship Sar Analysis of Ethyl 4 Quinazolin 4 Ylamino Benzoate Derivatives

Impact of Substitutions on the Quinazoline (B50416) Ring System

The quinazoline nucleus is a privileged scaffold, and substitutions at various positions on this bicyclic system have been shown to profoundly influence the biological activity of its derivatives. nih.gov

Positions 2 and 3 of the quinazoline ring are critical for modulating the therapeutic properties of its derivatives. The introduction of different functional groups at these sites can significantly impact their potency and selectivity. For instance, in the context of antimicrobial activity, the presence of methyl, amine, or thiol groups at the 2-position is considered essential. nih.gov Furthermore, the incorporation of a substituted aromatic ring at the 3-position has been shown to be a key determinant for antimicrobial efficacy. nih.gov

In the realm of anticancer research, modifications at the 2-position have been explored to enhance antiproliferative activity. Studies have shown that introducing propyl substituents at this position can lead to potent anticancer agents. rsc.org Additionally, the hybridization of quinazolinone with other pharmacologically active moieties, such as indole, at the 2-position has yielded compounds with significant cytotoxicity against various cancer cell lines. rsc.org

| Position | Substituent | Observed Effect | Biological Activity |

| 2 | Methyl, Amine, Thiol | Essential for activity | Antimicrobial |

| 2 | Propyl | Potent activity | Anticancer |

| 3 | Substituted Aromatic Ring | Essential for activity | Antimicrobial |

This table summarizes the general impact of substitutions at positions 2 and 3 on the biological activities of quinazoline derivatives.

The amino linkage at the 4-position is a cornerstone of the biological activity of many quinazoline derivatives, particularly those targeting protein kinases. This "anilino" moiety is a privileged structure for inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com The nitrogen atom of the amino linker often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase, anchoring the inhibitor to its target. mdpi.com The nature of the substituent on the aniline (B41778) ring also plays a pivotal role in determining the inhibitory potency. ijcce.ac.ir

The versatility of this amino linker allows for the attachment of various moieties, which can be used to immobilize the molecule on solid surfaces for applications like microarrays or to conjugate proteins for therapeutic and diagnostic purposes. biosearchtech.com The length and composition of the linker can be adjusted to optimize the spacing between the quinazoline core and the attached group, thereby minimizing steric hindrance and enhancing interaction with the target. genelink.com

Substitutions at positions 6 and 8 on the benzene (B151609) ring of the quinazoline scaffold have been extensively investigated to modulate the pharmacological properties of these compounds. The introduction of halogen atoms, particularly at these positions, has been shown to significantly enhance antibacterial activity. nih.gov

In the context of anticancer activity, particularly for EGFR inhibitors, substitutions at the 6- and 7-positions are of paramount importance. Small, lipophilic groups are often favored. For instance, 4-anilinoquinazoline-6-acrylamides are potent pan-erbB tyrosine kinase inactivators. nih.gov The nature of the Michael acceptor unit at the 6-position is critical for irreversible inhibition. nih.gov While substitution on the nitrogen of the acrylamide (B121943) is tolerated with a methyl group, larger substituents are detrimental to activity. nih.gov

| Position | Substituent Type | Observed Effect | Biological Activity |

| 6 | Halogen | Enhanced activity | Antibacterial |

| 6 | Michael Acceptor (e.g., Acrylamide) | Irreversible inhibition | Anticancer (EGFR) |

| 8 | Halogen | Enhanced activity | Antibacterial |

This table highlights the influence of key substituent types at positions 6 and 8 on the biological profile of quinazoline derivatives.

Contribution of the Benzoate (B1203000) Ester and its Aromatic Substitutions to Biological Profile

SAR investigations of 4-anilinoquinazolines have demonstrated that the substitution pattern on the aniline ring is a critical determinant of activity, particularly for kinase inhibitors. ijcce.ac.ir For EGFR and VEGFR-2 inhibitors, large, lipophilic, and electron-withdrawing groups such as chlorine or bromine are generally preferred at the meta (3') and para (4') positions of the aniline ring. ijcce.ac.ir Conversely, the ortho (2') position often favors smaller substituents like fluorine or hydrogen to minimize steric hindrance. ijcce.ac.ir The introduction of a hydroxyl group at the meta position of the aniline has been shown to produce highly potent inhibitors of Flt and KDR tyrosine kinases. researchgate.net

The carboxylic acid group, which can be unmasked from the ester, is a common pharmacophore. However, it can also lead to poor metabolic stability and limited membrane permeability. drughunter.com To address these limitations, bioisosteric replacement of the carboxylic acid is a common strategy in drug design. nih.govdrughunter.com Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols, which can offer improved physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity. hyphadiscovery.com

| Aniline Ring Position | Preferred Substituent Type | Effect on Kinase Inhibition |

| 2' (ortho) | Small (e.g., H, F) | Minimizes steric hindrance |

| 3' (meta) | Large, lipophilic, electron-withdrawing (e.g., Cl, Br), Hydroxyl | Enhanced potency |

| 4' (para) | Large, lipophilic, electron-withdrawing (e.g., Cl, Br) | Enhanced potency |

This table summarizes the preferred substitution patterns on the aniline ring of 4-anilinoquinazoline (B1210976) derivatives for optimal kinase inhibitory activity.

Conformational Flexibility and Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional conformation of ethyl 4-(quinazolin-4-ylamino)benzoate derivatives is a critical factor governing their interaction with biological targets. The molecule possesses several rotatable bonds, particularly around the amino linker and the ester group, which allow it to adopt various conformations. This conformational flexibility can be advantageous, enabling the molecule to adapt its shape to fit optimally within a binding site. nih.gov

Molecular docking and dynamics studies are frequently employed to investigate the binding modes of 4-anilinoquinazoline derivatives with their target proteins, such as EGFR. nih.govjournalcra.com These studies often reveal that the quinazoline ring anchors the molecule in the ATP-binding pocket through hydrogen bonds, while the anilino-benzoate portion extends into a more solvent-exposed region, where its substitutions can influence selectivity and potency. mdpi.comijcce.ac.ir The stability of the ligand-protein complex, as assessed through molecular dynamics simulations, is a key indicator of inhibitory potential. nih.gov For instance, the interaction of 4-anilinoquinazolines with the DFG-out conformation of VEGFR-2 suggests they may act as type II kinase inhibitors. rsc.org

While the parent scaffold of this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. The differential binding of enantiomers to a chiral receptor is a well-established principle in pharmacology. Therefore, the stereochemistry of any introduced chiral centers must be carefully considered and optimized during the drug design process.

Design Principles for Activity Enhancement based on SAR Studies

The extensive SAR studies on quinazoline derivatives have culminated in a set of guiding principles for the design of more potent and selective analogs. These principles are derived from a comprehensive understanding of the structural requirements for effective interaction with various biological targets.

Key design principles include:

Quinazoline Core as an Anchor: The quinazoline scaffold, particularly the nitrogen atoms at positions 1 and 3, is crucial for forming key hydrogen bond interactions with the hinge region of protein kinases. mdpi.com

Optimization of the 4-Anilino Moiety: The substitution pattern on the aniline ring is a primary determinant of potency and selectivity. As a general rule for many kinase inhibitors, small substituents are preferred at the ortho-position, while larger, lipophilic, and electron-withdrawing groups are beneficial at the meta and para-positions. ijcce.ac.ir

Modulation of Physicochemical Properties via the Benzoate Group: The ethyl ester can be modified to tune solubility and permeability. Hydrolysis to the carboxylic acid can increase water solubility but may decrease cell penetration. Bioisosteric replacement of the carboxylate can be employed to overcome the limitations associated with a free carboxylic acid. nih.govhyphadiscovery.com

Strategic Substitution at Positions 6 and 7: For many classes of inhibitors, including those targeting EGFR, the introduction of small, often basic, side chains at the 6- and 7-positions can lead to additional interactions with the target protein and improve pharmacokinetic properties. mdpi.com

Introduction of Covalent Warheads: For irreversible inhibitors, the incorporation of a Michael acceptor group, such as an acrylamide, at the 6-position of the quinazoline ring has proven to be a successful strategy for forming a covalent bond with a cysteine residue in the active site of the target protein. nih.gov

By systematically applying these design principles, medicinal chemists can rationally design novel this compound derivatives with enhanced biological activity and improved drug-like properties.

Computational and in Silico Approaches for Quinazoline Based Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a quinazoline (B50416) derivative, might interact with a protein target at the atomic level.

Identification of Key Binding Sites and Residue Interactions

In studies involving quinazoline derivatives, molecular docking is frequently employed to identify the key amino acid residues within the binding site of a target protein that are crucial for interaction. For instance, research on various 4-anilinoquinazoline (B1210976) derivatives, a class to which Ethyl 4-(quinazolin-4-ylamino)benzoate belongs, has often targeted the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These studies typically reveal that the quinazoline core forms critical hydrogen bonds with backbone atoms in the hinge region of the kinase domain. The aniline (B41778) moiety, corresponding to the aminobenzoate part of the target compound, generally extends into a hydrophobic pocket, where it forms van der Waals interactions. Specific residues involved often include methionine, leucine, valine, and phenylalanine.

In Silico ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Prediction of Absorption and Distribution Characteristics

Computational tools can predict various physicochemical properties that influence a drug's absorption and distribution. These include parameters such as lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the potential to cross the blood-brain barrier. For quinazoline derivatives, in silico models are used to assess their compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These predictions help in optimizing the chemical structure to achieve better oral bioavailability and distribution to the target tissues.

Computational Analysis of Metabolic Pathways and Excretion Routes

In silico methods are also used to predict the metabolic fate of a compound. This includes identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. Predicting which CYP isoforms are likely to metabolize a compound can help anticipate potential drug-drug interactions. Furthermore, computational models can offer insights into the likely routes of excretion, such as renal or biliary clearance.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For quinazoline derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for potent inhibitory activity against targets like dihydrofolate reductase (DHFR). These models generate contour maps that indicate regions where certain physicochemical properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, thereby guiding the design of more potent analogues.

Advanced Quantum Chemical Calculations and Spectroscopic Correlations

In the field of medicinal chemistry and material science, understanding the electronic and structural properties of a molecule is paramount. Quantum chemical calculations offer a powerful tool to predict and interpret these properties at an atomic level. For a molecule like this compound, a combination of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) would be the standard approach to correlate theoretical data with experimental spectroscopic findings.

Computational Methodology

The initial step in a computational study involves the optimization of the molecular geometry of this compound. This is typically performed using DFT methods, with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a suitable basis set, for instance, 6-311++G(d,p). This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated vibrational frequencies can then be correlated with experimental infrared (IR) and Raman spectra.

To understand the electronic properties, Frontier Molecular Orbital (FMO) analysis is crucial. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

Spectroscopic Correlations

Vibrational Spectroscopy (FT-IR and Raman): The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, are compared with experimental FT-IR and Raman spectra. This correlation allows for the precise assignment of vibrational modes to specific functional groups within the molecule. For this compound, characteristic vibrational modes would include C=N stretching in the quinazoline ring, N-H stretching of the amino linker, C=O stretching of the ester group, and various aromatic C-H and C=C vibrations.

Hypothetical Data Table for Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | - | Amino group stretching |

| ν(C=O) | 1720 | - | Ester carbonyl stretching |

| ν(C=N) | 1625 | - | Quinazoline ring stretching |

| ν(C=C) | 1600-1450 | - | Aromatic ring stretching |

***Note:** This table is hypothetical and for illustrative purposes only, as no experimental or calculated data for the specific compound has been found.*

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the optimized molecular geometry. The calculated chemical shifts, referenced to a standard like Tetramethylsilane (TMS), are then compared with experimental NMR data. This comparison aids in the structural elucidation and assignment of signals in the experimental spectra.

Hypothetical Data Table for NMR Chemical Shifts:

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Ester) | 166.5 | - |

| C4 (Quinazoline) | 158.2 | - |

| Aromatic Cs | 150-110 | - |

| -CH₂- (Ethyl) | 61.0 | - |

| -CH₃ (Ethyl) | 14.5 | - |

***Note:** This table is hypothetical and for illustrative purposes only.*

UV-Visible Spectroscopy: The electronic absorption properties are investigated using TD-DFT calculations. This method provides information about the electronic transitions, including their excitation energies (corresponding to absorption wavelengths) and oscillator strengths (related to the intensity of the absorption). The calculated UV-Vis spectrum can be compared with the experimental spectrum to understand the nature of the electronic transitions, which are often π → π* and n → π* transitions within the aromatic system.

Hypothetical Data Table for Electronic Transitions:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 280 | 0.21 | HOMO-1 → LUMO (π → π*) |

***Note:** This table is hypothetical and for illustrative purposes only.*

Future Research Directions and Therapeutic Potential of Ethyl 4 Quinazolin 4 Ylamino Benzoate

Exploration of Novel Synthetic Pathways and Analog Design

The advancement of Ethyl 4-(quinazolin-4-ylamino)benzoate as a therapeutic lead is highly dependent on efficient and versatile synthetic methodologies. Traditional methods for creating the quinazoline (B50416) core are being supplemented by novel, more efficient catalytic approaches.

Novel Synthetic Pathways: Future research is focused on developing synthetic routes that offer higher yields, milder reaction conditions, and greater tolerance for diverse functional groups. Transition-metal catalysis, for instance, provides powerful tools for constructing the core quinazoline heterocycle. nih.gov Microwave-assisted synthesis has also emerged as a technique to significantly reduce reaction times and improve yields. nih.gov

Table 1: Emerging Synthetic Strategies for Quinazoline Derivatives

| Synthetic Approach | Key Features | Potential Advantages |

| Metal-Catalyzed Reactions | Employs catalysts like palladium, copper, or ruthenium to facilitate C-N bond formation. | High efficiency, good functional group tolerance, and potential for one-pot reactions. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reaction mixtures. | Drastically reduced reaction times, often leading to higher yields and cleaner products. nih.gov |

| Tandem Reactions | Combines multiple reaction steps into a single, continuous process without isolating intermediates. | Increased efficiency, reduced waste, and simplified purification. nih.gov |

| Oxidative Cyclization | Involves the formation of the heterocyclic ring through an oxidation-driven cyclization process. | Can utilize readily available starting materials and environmentally benign oxidants like O2. |

Analog Design: The design of novel analogs of this compound is guided by structure-activity relationship (SAR) studies. The goal is to create derivatives with improved potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

Quinazoline Core (Positions 6 and 7): Introducing small, flexible solubilizing groups at these positions can significantly impact the molecule's interaction with target proteins and improve its pharmacological profile.

Anilino Moiety: The substitution pattern on the phenyl ring attached to the C4 amino group is critical for target binding and potency. Incorporating moieties like acrylamide (B121943) can lead to covalent, irreversible inhibition of target kinases. nih.gov

Ester Group: Modification or replacement of the ethyl benzoate (B1203000) group can influence the compound's solubility, metabolic stability, and ability to interact with secondary binding pockets in the target enzyme.

Deepening Mechanistic Understanding of Biological Actions

The 4-anilino-quinazoline scaffold, the core of this compound, is strongly associated with the inhibition of protein kinases. nih.gov These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can lead to diseases like cancer.

The primary mechanism of action for many compounds in this class is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation and survival. nih.gov

Key molecular interactions that underpin this inhibition include:

Hydrogen Bonding: The N-1 and N-3 atoms of the quinazoline ring form crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase's active site (e.g., Met793 in EGFR). nih.gov

Future mechanistic studies will aim to identify the specific spectrum of kinases inhibited by this compound and its analogs. Research into covalent inhibition, where a reactive group on the inhibitor forms a permanent bond with a cysteine residue near the active site (e.g., Cys1045 in VEGFR-2), is a key area of interest as it can lead to more potent and durable target inhibition. nih.gov

Strategies for Enhancing Selectivity and Potency against Specific Molecular Targets

A major challenge in kinase inhibitor development is achieving selectivity for the target kinase to minimize off-target effects. Potency is also paramount, with lower IC₅₀ values indicating that smaller concentrations of the drug are needed for a therapeutic effect.

Strategies for Enhancement:

Structure-Guided Design: Utilizing X-ray crystallography and molecular modeling of inhibitors bound to their target kinases allows for the rational design of modifications that enhance binding affinity and selectivity. nih.govnih.gov

Targeting Mutant Kinases: In cancer, kinases can develop mutations that confer resistance to first-generation inhibitors. Analogs can be specifically designed to inhibit these mutant forms, such as the T790M resistance mutation in EGFR. nih.gov

Covalent Inhibition: As mentioned, incorporating a reactive moiety (like an acrylamide group) that forms a covalent bond with a non-catalytic cysteine residue in the active site can dramatically increase potency and produce irreversible inhibition. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for 4-Anilinoquinazoline (B1210976) Analogs

| Molecular Modification | Position | Effect on Activity | Rationale |

| Acrylamide Substitution | Aniline (B41778) Ring (meta/para) | Increased Potency / Irreversible Inhibition | Forms a covalent bond with a key cysteine residue in the kinase active site (e.g., Cys797 in EGFR). nih.gov |

| Methoxy (B1213986)/Ethoxy Groups | Quinazoline Ring (C6, C7) | Increased Potency | Enhances binding affinity through interactions with the hydrophobic region of the ATP pocket. nih.gov |

| Solubilizing Groups (e.g., morpholine) | Quinazoline Ring (C6, C7) | Improved Pharmacokinetics | Increases aqueous solubility and metabolic stability. |

| Urea (B33335)/Thiourea Linkers | Aniline Ring | Variable | Can modulate binding affinity; urea linkers have shown more favorable activity in some EGFR inhibitors. nih.gov |

Translational Research Potential and Role in Pre-Clinical Drug Development Pipelines

The quinazoline scaffold is a cornerstone of modern targeted therapy, particularly in oncology. nih.gov This established track record provides a strong foundation for the translational potential of novel derivatives like this compound. Its role in pre-clinical pipelines is as a lead compound or scaffold for optimization.

The development pipeline for such a compound involves several stages:

Lead Optimization: Synthesis and screening of a library of analogs to identify candidates with optimal potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

In Vitro Cellular Assays: Testing lead compounds on cancer cell lines to confirm their ability to inhibit cell proliferation and induce apoptosis. Compounds are often tested against cells with specific kinase mutations to confirm their mechanism of action. nih.gov

In Vivo Animal Models: Evaluating the most promising candidates in animal models (e.g., mouse xenograft models of human tumors) to assess their anti-tumor activity, pharmacokinetics, and tolerability. nih.gov One member of a related series of 2-(quinazolin-4-ylamino)- chemicalbook.commdpi.combenzoquinones has already demonstrated antitumor activity in an in vivo model. nih.gov

Given the proven success of quinazoline-based drugs, there is significant interest in developing new agents that can overcome acquired resistance or target different kinase-driven diseases. nih.gov this compound and its future derivatives represent promising candidates for this next generation of targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.